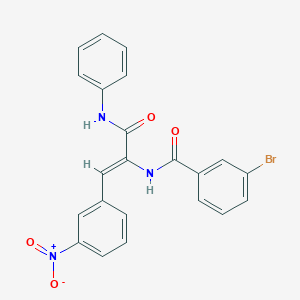![molecular formula C21H20N2O5 B458677 (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-(PROP-2-EN-1-YL)PROP-2-ENAMIDE](/img/structure/B458677.png)
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-(PROP-2-EN-1-YL)PROP-2-ENAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-(PROP-2-EN-1-YL)PROP-2-ENAMIDE is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including an allylcarbamoyl group, a benzo[1,3]dioxole moiety, and a methoxybenzamide group. These structural elements contribute to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-(PROP-2-EN-1-YL)PROP-2-ENAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:
Formation of the Benzo[1,3]dioxole Intermediate:
Bromination: The resulting intermediate is then brominated using N-bromosuccinimide (NBS) to introduce a bromine atom at a specific position.
Coupling Reaction: The brominated intermediate undergoes a palladium-catalyzed C-N cross-coupling reaction with an allylcarbamoyl group to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-(PROP-2-EN-1-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of specific enzymes, making it a candidate for biochemical studies.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-(PROP-2-EN-1-YL)PROP-2-ENAMIDE exerts its effects involves its interaction with specific molecular targets. For example, in cancer research, the compound has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . This is achieved through the modulation of microtubule assembly, which is crucial for cell division.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Benzo[1,3]dioxol-5-yl-1-carbamoyl-vinyl)-benzamide: Similar structure but lacks the methoxy group.
N-(Benzo[1,3]dioxol-5-ylmethylene)-2-cyano-3-substituted phenylacrylohydrazides: Contains a cyano group and different substituents on the phenyl ring.
Uniqueness
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-(PROP-2-EN-1-YL)PROP-2-ENAMIDE is unique due to the presence of the allylcarbamoyl and methoxy groups, which contribute to its distinct chemical properties and potential biological activities. These structural features may enhance its ability to interact with specific molecular targets, making it a promising candidate for further research.
Propiedades
Fórmula molecular |
C21H20N2O5 |
|---|---|
Peso molecular |
380.4g/mol |
Nombre IUPAC |
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H20N2O5/c1-3-10-22-21(25)17(11-14-4-9-18-19(12-14)28-13-27-18)23-20(24)15-5-7-16(26-2)8-6-15/h3-9,11-12H,1,10,13H2,2H3,(H,22,25)(H,23,24)/b17-11- |
Clave InChI |
YDVFDQOCBDPSPV-BOPFTXTBSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NCC=C |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)NCC=C |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-(1,3-benzodioxol-5-yl)-1-[(2-naphthylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B458594.png)
![3-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B458596.png)
![3-bromo-N-(4-phenyl-1-{[(2-phenylethyl)amino]carbonyl}-1,3-butadienyl)benzamide](/img/structure/B458597.png)
![3-bromo-N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B458599.png)

![Ethyl 4-{[2-[(3-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B458602.png)
![3-bromo-N-[2-{3-nitrophenyl}-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B458603.png)
![3-bromo-N-[2-{4-nitrophenyl}-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B458605.png)
![({2-[(3-Bromobenzoyl)amino]-3-phenylacryloyl}amino)acetic acid](/img/structure/B458606.png)
![4-[(2-[(3-Bromobenzoyl)amino]-3-{3-nitrophenyl}acryloyl)amino]butanoic acid](/img/structure/B458610.png)
![Ethyl {[2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}acetate](/img/structure/B458611.png)

![3-[(2-[(3-Bromobenzoyl)amino]-3-{3-nitrophenyl}acryloyl)amino]benzoic acid](/img/structure/B458615.png)
![2-bromo-N-[2-{4-nitrophenyl}-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B458616.png)
